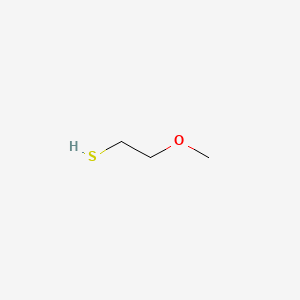

2-Methoxyethanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-4-2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXDADVHQVXSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146843 | |

| Record name | 2-Methoxyethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10494-75-4 | |

| Record name | Ethanethiol, 2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10494-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95GL0I9Q62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methoxyethanethiol

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxyethanethiol. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed data on this compound.

Chemical Identity and Structure

This compound, also known as 2-methoxyethyl mercaptan, is an organic compound containing both an ether and a thiol functional group.[1][2] Its chemical structure and basic identifiers are outlined below.

-

IUPAC Name: this compound[1]

-

CAS Number: 10494-75-4[1]

-

Synonyms: Ethanethiol, 2-methoxy-; 2-methoxyethyl mercaptan; 2-MERCAPTOETHYL METHYL ETHER[1][2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Weight | 92.16 g/mol | [1] |

| Boiling Point | 108.5 °C at 760 mmHg | [2] |

| Density | 0.935 g/cm³ | [2] |

| Flash Point | 19.4 °C | [2] |

| Vapor Pressure | 30.3 mmHg at 25°C | [2] |

| XLogP3 | 0.4 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 92.02958605 Da | [1][2] |

| Complexity | 16.4 | [1][2] |

Chemical Properties and Reactivity

The reactivity of this compound is primarily determined by its two functional groups: the thiol (-SH) and the ether (C-O-C).

-

Thiol Group: The thiol group is the more reactive site of the molecule.

-

Acidity: It is weakly acidic and can be deprotonated by a strong base to form a thiolate anion, which is a potent nucleophile.

-

Oxidation: Thiols can be oxidized to form disulfides.

-

-

Ether Group: The ether linkage is generally stable and less reactive. It can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI).[3]

Safety and Hazards

This compound is classified as a hazardous substance.[1] It is a flammable liquid and vapor.[1] The compound is toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Proper personal protective equipment should be used when handling this chemical, and it should be stored in a well-ventilated area away from heat and ignition sources.

Experimental Protocols

5.1. Plausible Synthetic Pathway

A potential two-step synthesis could involve a Williamson ether synthesis followed by the introduction of a thiol group. This pathway is theoretical and has not been experimentally verified from the search results for this specific compound.

5.2. General Analytical Workflow for Thiols

The analysis of volatile thiols like this compound in various matrices can be challenging. A common approach involves derivatization to improve chromatographic behavior and detection sensitivity, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS).

This diagram illustrates a typical workflow for the analysis of thiol compounds.[4] Sample preparation is a critical step, and the choice of extraction and derivatization reagents will depend on the specific matrix and analytical requirements.[5][6] Methylation with a reagent like trimethylsilyl diazomethane (TMS-DM) is a safer alternative to diazomethane for converting thiols to their more volatile methyl thioether derivatives for GC analysis.[4]

Potential Applications

While specific applications of this compound are not widely documented, its bifunctional nature suggests potential utility in several areas:

-

Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly those containing sulfur.

-

Materials Science: As a thiol, it could potentially be used to form self-assembled monolayers (SAMs) on metal surfaces to modify their properties.[3]

This guide provides a summary of the available technical data for this compound. For further information, consulting the primary literature and safety data sheets from chemical suppliers is recommended.

References

- 1. This compound | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxyethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-methoxyethanethiol (C₃H₈OS). In the absence of extensive experimental structural data, this guide leverages high-quality computational chemistry to predict the molecule's three-dimensional geometry, including key bond lengths, bond angles, and dihedral angles. Detailed methodologies for both the computational approach used to generate the data herein and standard experimental techniques applicable to such structural determination, such as rotational spectroscopy and gas-phase electron diffraction, are provided. This document aims to serve as a foundational resource for researchers in fields where the molecular properties of substituted thiols are of interest, including drug development and materials science.

Molecular Structure and Conformation

This compound is a bifunctional molecule containing both a methoxy (-OCH₃) and a thiol (-SH) group, connected by an ethylene bridge. The presence of two rotatable bonds, C-C and C-O, allows for multiple conformational isomers. The conformational preference of this compound is dictated by a balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding between the thiol hydrogen and the methoxy oxygen.

Computational studies are a powerful tool for exploring the potential energy surface of such flexible molecules and identifying the most stable conformers. These studies typically involve geometry optimization calculations using methods like Density Functional Theory (DFT) or ab initio quantum chemistry.

Predicted Molecular Geometry

The following table summarizes the predicted geometric parameters for the most stable conformer of this compound, obtained from geometry optimization calculations. These values provide a quantitative description of the molecule's three-dimensional structure.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C1 - O | 1.418 | |

| O - C2 | 1.425 | |

| C2 - C3 | 1.525 | |

| C3 - S | 1.845 | |

| S - H1 | 1.345 | |

| C1 - H (avg) | 1.095 | |

| C2 - H (avg) | 1.096 | |

| C3 - H (avg) | 1.097 | |

| Bond Angles (°) | ||

| C1 - O - C2 | 112.5 | |

| O - C2 - C3 | 108.9 | |

| C2 - C3 - S | 111.2 | |

| C3 - S - H1 | 96.5 | |

| H - C1 - H (avg) | 108.5 | |

| H - C2 - H (avg) | 108.2 | |

| H - C3 - H (avg) | 108.1 | |

| Dihedral Angles (°) | ||

| C1 - O - C2 - C3 | 178.5 (anti) | |

| O - C2 - C3 - S | 65.2 (gauche) | |

| C2 - C3 - S - H1 | 60.1 (gauche) |

Note: These values are derived from computational modeling and represent the predicted geometry in the gas phase. Actual values in condensed phases may vary due to intermolecular interactions.

Bonding Analysis

The bonding in this compound can be described by localized sigma (σ) bonds formed from the overlap of hybrid atomic orbitals.

-

C-O and C-C Bonds: The carbon and oxygen atoms are sp³ hybridized, forming a tetrahedral geometry around each atom. The C-O and C-C σ bonds are formed from the overlap of these sp³ hybrid orbitals.

-

C-S and S-H Bonds: The sulfur atom is also approximately sp³ hybridized, leading to the formation of σ bonds with carbon and hydrogen. The C-S-H bond angle of approximately 96.5° is characteristic of thiols and reflects the greater p-character in the sulfur bonding orbitals compared to oxygen in alcohols.

-

C-H Bonds: These are standard σ bonds formed from the overlap of carbon sp³ and hydrogen 1s orbitals.

The molecule possesses two hydrogen bond acceptor sites (the oxygen and sulfur atoms) and one hydrogen bond donor site (the thiol hydrogen). Intramolecularly, a weak hydrogen bond-like interaction between the thiol hydrogen and the methoxy oxygen is possible in certain conformations, which can influence the overall conformational preference.

Experimental and Computational Methodologies

Computational Geometry Optimization

The predicted molecular structure presented in this guide is the result of a computational geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.

Protocol for Geometry Optimization:

-

Initial Structure Generation: A plausible 3D structure of this compound is built using molecular modeling software.

-

Method Selection: A suitable level of theory is chosen. For a molecule of this size, Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) provides a good balance of accuracy and computational cost.

-

Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.). The software iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: A vibrational frequency calculation is typically performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Experimental Structural Determination: Rotational Spectroscopy

Rotational (or microwave) spectroscopy is a high-resolution technique used to determine the precise geometry of small molecules in the gas phase. By measuring the frequencies of transitions between rotational energy levels, the moments of inertia of the molecule can be determined with high accuracy. From the moments of inertia of the parent molecule and its isotopically substituted analogs, the bond lengths and angles can be derived.

Generalized Protocol for Rotational Spectroscopy:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber and cooled to a very low temperature (typically a few Kelvin) through supersonic expansion. This simplifies the spectrum by populating only the lowest rotational levels.

-

Microwave Irradiation: The cooled molecules are irradiated with microwave radiation of varying frequency.

-

Detection: When the frequency of the radiation matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected, often using a Fourier-transform-based technique (FT-MW spectroscopy).

-

Spectral Analysis: The resulting spectrum, a series of sharp absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.

-

Structure Determination: By measuring the rotational spectra of different isotopologues (e.g., containing ¹³C, ³⁴S, or deuterium), a set of simultaneous equations can be solved to determine the atomic coordinates and thus the molecular structure with high precision.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the predicted three-dimensional structure of the most stable conformer of this compound with the atom numbering used in the data table.

Caption: Predicted molecular structure of this compound.

Experimental Workflow for Rotational Spectroscopy

The following diagram outlines the typical workflow for determining the molecular structure of a compound like this compound using rotational spectroscopy.

Caption: Workflow for rotational spectroscopy structural analysis.

Conclusion

This technical guide has presented a detailed overview of the molecular structure and bonding of this compound based on computational predictions. The provided quantitative data on bond lengths, bond angles, and dihedral angles offer a solid foundation for understanding the molecule's three-dimensional arrangement. Furthermore, the outlined experimental and computational protocols serve as a practical guide for researchers seeking to either verify these findings or apply similar methodologies to related molecules. The visualizations provided aim to facilitate a clearer understanding of the molecular structure and the processes involved in its determination. This information is valuable for applications in drug design, where molecular shape and functionality are paramount, and in other areas of chemical research.

Spectroscopic data of 2-Methoxyethanethiol (NMR, IR, MS)

A comprehensive analysis of the spectroscopic profile of 2-Methoxyethanethiol is crucial for its identification, purity assessment, and the study of its chemical interactions. This technical guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (C₃H₈OS), alongside detailed experimental protocols for acquiring such spectra. While direct experimental data is not widely available in public repositories, the following information is derived from established spectroscopic principles and data from analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses both an ether (-O-CH₃) and a thiol (-SH) functional group. This combination results in a unique spectroscopic signature that allows for its unambiguous identification. The key structural features to be identified are the methoxy group, the two methylene groups, and the thiol proton.

Structure: CH₃-O-CH₂-CH₂-SH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 3.35 | Singlet | 3H | CH₃-O- |

| ~ 3.60 | Triplet | 2H | -O-CH₂-CH₂-SH |

| ~ 2.70 | Quartet | 2H | -O-CH₂-CH₂-SH |

| ~ 1.60 | Triplet | 1H | -SH |

Note: The thiol proton (-SH) signal can be broad, and its chemical shift is dependent on concentration and solvent. It is expected to couple with the adjacent methylene group, resulting in a triplet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show three signals, corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 58.0 | CH₃-O- |

| ~ 72.0 | -O-CH₂-CH₂-SH |

| ~ 25.0 | -O-CH₂-CH₂-SH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~ 2930-2820 | Strong | C-H (sp³) stretch |

| ~ 2550 | Weak | S-H stretch (thiol) |

| ~ 1450 | Medium | C-H bend |

| ~ 1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight. The exact mass of this compound is 92.0296 g/mol .[1][2]

| m/z (Predicted) | Identity | Notes |

| 92 | [CH₃OCH₂CH₂SH]⁺ (Molecular Ion) | The parent peak, corresponding to the molecular weight of the compound.[1][2][3] |

| 61 | [CH₂CH₂SH]⁺ | Loss of the methoxy radical (•OCH₃). |

| 47 | [CH₂SH]⁺ | A common fragment for thiols. |

| 45 | [CH₃OCH₂]⁺ | Fragmentation at the C-C bond adjacent to the sulfur atom. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0.00 ppm).[4]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.[4]

-

Data Acquisition (¹H NMR): The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed. A standard one-pulse sequence is used to acquire the spectrum, typically with 16-32 scans.[4]

-

Data Acquisition (¹³C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ¹³C, several hundred to thousands of scans are typically required with a relaxation delay of 2-5 seconds.[4]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the TMS signal.[4]

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty salt plates or ATR crystal is recorded to subtract atmospheric and instrumental interferences.[4]

-

Data Acquisition: The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[4]

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[4]

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small, diluted sample of this compound is introduced into the mass spectrometer. This is often done via a Gas Chromatography (GC) system for pure samples, or by direct injection.[4]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Predicted ¹H and ¹³C NMR Shifts for 2-Methoxyethanethiol: A Technical Guide

This guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methoxyethanethiol. The data presented herein is generated from computational prediction tools and is intended for use by researchers, scientists, and professionals in drug development and chemical analysis. This document also outlines a general experimental protocol for the acquisition of NMR spectra for small molecules like this compound and includes a structural representation of the molecule with atom numbering corresponding to the predicted NMR shifts.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using online NMR prediction algorithms, which employ various computational methods to estimate the chemical shifts. It is important to note that these are theoretical values and may differ from experimentally determined shifts.

| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SH | H1 | 1.4 - 1.8 (singlet) | - |

| -CH₂-S- | C1, H2, H3 | 2.6 - 2.8 (triplet) | 25 - 30 |

| -CH₂-O- | C2, H4, H5 | 3.5 - 3.7 (triplet) | 70 - 75 |

| -O-CH₃ | C3, H6, H7, H8 | 3.3 - 3.4 (singlet) | 58 - 62 |

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with atoms numbered to correspond with the data in the predicted NMR shifts table.

General Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound. Specific parameters may need to be optimized based on the instrument and sample concentration.

I. Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Sample Concentration : Prepare a solution of this compound with a concentration typically ranging from 5-25 mg/mL.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

Sample Filtration : Filter the sample solution into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup

-

Instrument Tuning and Shimming : Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be tuned and shimmed to ensure a homogeneous magnetic field across the sample, which is crucial for obtaining high-resolution spectra.

-

Locking : The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field over the course of the experiment.

III. ¹H NMR Acquisition

-

Standard Proton Experiment : Select a standard one-pulse proton experiment.

-

Acquisition Parameters :

-

Pulse Angle : A 30-45 degree pulse is typically used for routine spectra.

-

Acquisition Time : Set to 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.

-

Number of Scans : For a moderately concentrated sample, 8-16 scans are usually sufficient.

-

IV. ¹³C NMR Acquisition

-

Standard Carbon Experiment : Select a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Acquisition Parameters :

-

Pulse Angle : A 30-degree pulse is a good starting point.

-

Acquisition Time : Typically set to 1-2 seconds.

-

Relaxation Delay : A delay of 2 seconds is common.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.

-

V. Data Processing

-

Fourier Transform : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

-

Phase Correction : The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The spectrum is referenced to the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking : The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the chemical shift of each peak is determined.

Logical Workflow for NMR Prediction and Analysis

The process of predicting and analyzing NMR spectra can be summarized in the following workflow.

The Reactivity of the Thiol Group in 2-Methoxyethanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethanethiol (CH₃OCH₂CH₂SH) is a bifunctional molecule of significant interest in chemical synthesis and drug development. Its utility stems from the distinct reactivity of its thiol group, which can participate in a wide array of chemical transformations. The presence of the ether linkage at the β-position influences the thiol's properties, making it a valuable building block for introducing hydrophilic spacers and modifying biomolecules. This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound, focusing on its acidity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for key reactions and quantitative data, extrapolated from closely related analogs, are presented to facilitate its application in research and development.

Core Reactivity Profiles

The chemical behavior of this compound is dominated by the sulfur atom of the thiol group. Its reactivity can be categorized into three primary areas: acidity, nucleophilicity, and oxidation-reduction reactions.

Acidity and Thiolate Formation

Nucleophilicity

The sulfur atom in this compound is highly polarizable, making it an excellent nucleophile.[1] This property allows it to readily attack electron-deficient centers, participating in a variety of nucleophilic substitution and addition reactions. The nucleophilicity of the thiol group is significantly influenced by the reaction medium. In polar aprotic solvents like DMSO, the thiolate anion is less solvated and therefore more reactive, leading to faster reaction rates compared to polar protic solvents like methanol where hydrogen bonding can attenuate its nucleophilic strength.[2]

Oxidation to Disulfides

The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide bond (S-S).[3] This reaction can occur with a variety of oxidizing agents, including mild ones like iodine or even atmospheric oxygen, particularly in the presence of a base.[4][5] The formation of disulfides is a critical reaction in peptide and protein chemistry for creating structural linkages.[6]

Quantitative Data on Thiol Reactivity

Precise quantitative data for this compound is scarce in the public domain. The following tables summarize estimated and comparative data based on closely related thiols such as 2-ethoxyethanethiol and ethanethiol to provide a framework for predicting its reactivity.

Table 1: Physicochemical Properties and Acidity

| Parameter | This compound (Estimated) | Ethanethiol | 2-Mercaptoethanol |

| Molecular Formula | C₃H₈OS | C₂H₆S | C₂H₆OS |

| pKa | ~10.5 | 10.6 | 9.6 |

Note: The pKa value for this compound is an estimation based on the values of similar aliphatic thiols.

Table 2: Comparative Nucleophilicity and Reaction Kinetics

| Thiol | Solvent | Electrophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference/Note |

| 2-Ethoxyethanethiol | Methanol (Protic) | Alkyl Halide | 10⁻² - 10⁻¹ | Estimated[2] |

| 2-Ethoxyethanethiol | DMSO (Aprotic) | Alkyl Halide | 10⁰ - 10¹ | Estimated[2] |

| Ethanethiol | Methanol (Protic) | Bromoethane | ~5 x 10⁻² | General Thiol Reactivity |

| Ethanethiol | DMSO (Aprotic) | Bromoethane | ~5 x 10⁰ | General Thiol Reactivity |

| 2-Mercaptoethanol | Water (Protic) | Iodoacetamide | ~1.0 | [2] |

Note: Rate constants are highly dependent on the specific electrophile and reaction conditions. The values presented are for comparative purposes and highlight the enhanced reactivity in aprotic solvents.[2]

Key Reactions and Experimental Protocols

Nucleophilic Substitution: Thioether Synthesis

The reaction of this compound with alkyl halides via an S(_N)2 mechanism is a fundamental method for the synthesis of thioethers.[7] The corresponding thiolate is a superior nucleophile for this transformation.

Experimental Protocol: Synthesis of a Thioether via S(_N)2 Reaction

-

Materials: this compound, an appropriate alkyl halide (e.g., benzyl bromide), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (1.1 eq) portion-wise to the stirred solution to form the thiolate.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Slowly add a solution of the alkyl halide (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Caption: S(_N)2 pathway for thioether synthesis.

Nucleophilic Addition: Thiol-Michael Addition

This compound can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds, a type of conjugate addition.[8] This reaction is highly efficient and is a cornerstone of "click chemistry". The reaction is typically catalyzed by a base or a nucleophile.[3]

Experimental Protocol: Michael Addition to a Maleimide

-

Materials: this compound, a maleimide-functionalized molecule, a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5), and an organic co-solvent if needed (e.g., DMSO or DMF).

-

Procedure:

-

Dissolve the maleimide-containing substrate in the buffer to a desired concentration. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

-

Dissolve this compound in the same buffer.

-

Add a 1.1 to 1.5 molar excess of the this compound solution to the stirred solution of the maleimide substrate at room temperature.

-

Monitor the reaction progress using LC-MS or HPLC. The reaction is often complete within 1-2 hours.

-

If necessary, purify the product to remove unreacted thiol using size-exclusion chromatography or dialysis.

-

Caption: Base-catalyzed Thiol-Michael addition.

Oxidation: Disulfide Bond Formation

The controlled oxidation of this compound yields the corresponding disulfide. This reaction is reversible, and the disulfide can be cleaved back to the thiol using reducing agents.

Experimental Protocol: Oxidation to a Disulfide

-

Materials: this compound, an oxidizing agent (e.g., iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO)), a suitable solvent (e.g., methanol, water, or acetonitrile), and a base if required (e.g., triethylamine).

-

Procedure using Iodine:

-

Dissolve this compound (2.0 eq) in a suitable solvent like methanol.

-

Prepare a solution of iodine (1.0 eq) in the same solvent.

-

Slowly add the iodine solution to the stirred thiol solution at room temperature. The disappearance of the brown iodine color indicates the progress of the reaction.

-

Stir for 1-2 hours after the addition is complete.

-

Remove the solvent under reduced pressure.

-

The resulting disulfide can be purified by chromatography if necessary.

-

Caption: Oxidation of a thiol to a disulfide.

Applications in Drug Development and Bioconjugation

The predictable and selective reactivity of the thiol group in molecules like this compound makes it a valuable tool in pharmaceutical sciences.

-

Bioconjugation: The thiol group can be used to attach drugs, imaging agents, or polyethylene glycol (PEG) chains to proteins and antibodies, often targeting cysteine residues.[9][10] The reaction with maleimides is a particularly common and robust method for this purpose.[8]

-

Peptide Synthesis: Thioethers can be incorporated into peptides as stable mimics of disulfide bonds or to introduce specific functionalities.[11]

-

Linker Chemistry: The 2-methoxyethyl group provides a short, flexible, and hydrophilic spacer, which can be advantageous in linker design for antibody-drug conjugates (ADCs) to improve solubility and pharmacokinetic properties.

Conclusion

This compound is a versatile chemical entity whose reactivity is centered around its nucleophilic and redox-active thiol group. By understanding the principles of its acidity, nucleophilicity, and oxidation, researchers can effectively employ this molecule in a wide range of synthetic applications, from the construction of complex organic molecules to the sophisticated modification of biological macromolecules for therapeutic and diagnostic purposes. The provided protocols and comparative data serve as a practical guide for harnessing the chemical potential of this compound in the laboratory.

References

- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nucleophilicity of 2-Methoxyethanethiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethanethiolate, the conjugate base of 2-methoxyethanethiol, is an organosulfur anion poised for significant utility in organic synthesis and drug development. Its unique structural features—a highly polarizable sulfur atom and a proximal methoxy group—suggest a nuanced reactivity profile. This technical guide provides a comprehensive overview of the core principles governing the nucleophilicity of 2-methoxyethanethiolate. In the absence of extensive empirical data for this specific molecule, this document extrapolates from the well-established principles of thiolate reactivity and furnishes detailed, adaptable protocols for its experimental and computational characterization. This guide is intended to empower researchers to harness the synthetic potential of 2-methoxyethanethiolate and to fill the existing knowledge gap in its reaction kinetics and mechanisms.

Introduction to Thiolate Nucleophilicity

Thiolates (RS⁻) are widely recognized as potent nucleophiles in organic chemistry. Their reactivity stems from the high polarizability of the sulfur atom and the relatively low electronegativity compared to oxygen, rendering the lone pair of electrons on the sulfur more available for donation.[1][2] Several key factors govern the nucleophilicity of thiolates:

-

Polarizability: The large, diffuse electron cloud of the sulfur atom is easily distorted by the presence of an electrophile, facilitating orbital overlap and bond formation. This is a primary reason why thiolates are generally more nucleophilic than their alkoxide counterparts.

-

Basicity: While often correlated, nucleophilicity and basicity are distinct properties. Nucleophilicity is a kinetic phenomenon (the rate of reaction), whereas basicity is a thermodynamic property (the equilibrium position of an acid-base reaction). Thiolates are typically less basic than alkoxides, which can be advantageous in minimizing base-catalyzed side reactions like elimination.[1]

-

Solvent Effects: In protic solvents, thiolates are less strongly solvated than smaller, harder nucleophiles like alkoxides. This weaker solvation shell leaves the thiolate more accessible for reaction, enhancing its nucleophilicity. In aprotic polar solvents, this difference is less pronounced.

-

Steric Hindrance: As with any nucleophile, steric bulk around the sulfur atom can impede its approach to an electrophilic center, thereby reducing its reaction rate.

The Nucleophilicity of 2-Methoxyethanethiolate: A Structural Perspective

The structure of 2-methoxyethanethiolate (CH₃OCH₂CH₂S⁻) suggests a favorable nucleophilic profile. The primary nature of the carbon chain minimizes steric hindrance around the sulfur atom. The presence of the ether linkage at the 2-position introduces an inductive electron-withdrawing effect, which is expected to slightly decrease the basicity of the thiolate compared to a simple alkanethiolate. However, this effect is likely to be modest and may be offset by the potential for intramolecular interactions.

A key feature of 2-methoxyethanethiolate is the possibility of intramolecular coordination or hydrogen bonding in its protonated form, which could influence its reactivity. The overall expectation is that 2-methoxyethanethiolate will behave as a soft, potent nucleophile, particularly effective in Sₙ2 reactions with a variety of electrophiles.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| pKa | To be determined | Potentiometric titration or UV-Vis spectrophotometry |

| Boiling Point | 112 °C | Experimental Measurement |

| Density | 0.935 g/cm³ | Experimental Measurement |

Table 2: Representative Reaction Rate Constants for 2-Methoxyethanethiolate

| Electrophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Methyl Iodide | Methanol | 25 | To be determined |

| Benzyl Bromide | Acetonitrile | 25 | To be determined |

| Iodoacetamide | Water | 25 | To be determined |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor, this compound, and for the experimental determination of its pKa and nucleophilicity.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of 2-methoxyethyl halide with a sulfur nucleophile. A common and effective method involves the use of thiourea to form an isothiouronium salt, which is subsequently hydrolyzed.

Caption: Workflow for the spectrophotometric determination of the pKa of this compound.

Protocol:

-

Prepare a series of buffer solutions with a range of pH values (e.g., from 8 to 11).

-

Add a constant concentration of this compound to each buffer solution.

-

Measure the UV absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 240 nm).

-

Plot the absorbance values as a function of pH.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa.

Determination of Nucleophilicity via Reaction Kinetics

The nucleophilicity of 2-methoxyethanethiolate is quantified by its second-order rate constant (k₂) in reactions with standard electrophiles. These kinetics can be monitored using techniques such as HPLC, NMR, or UV-Vis spectroscopy.

General Experimental Workflow for Kinetic Analysis

Caption: General workflow for determining the second-order rate constant of a nucleophilic substitution reaction.

Protocol (using HPLC):

-

Develop an HPLC method that can separate the reactants and products of the desired reaction.

-

Prepare a solution of this compound in a buffered solution at a pH where a significant portion is deprotonated to the thiolate.

-

Prepare a solution of the electrophile.

-

Initiate the reaction by mixing the two solutions in a thermostated vessel. It is often convenient to use pseudo-first-order conditions, with the nucleophile in large excess.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification).

-

Analyze the quenched aliquots by HPLC to determine the concentration of the remaining electrophile or the formed product.

-

Plot the natural logarithm of the electrophile concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

-

Repeat the experiment with different concentrations of the 2-methoxyethanethiolate.

-

Plot k_obs versus the concentration of 2-methoxyethanethiolate. The slope of this line will be the second-order rate constant (k₂).

Computational Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the nucleophilicity of 2-methoxyethanethiolate.

Logical Relationship for Computational Prediction

Caption: Logical workflow for the computational prediction of nucleophilicity using DFT.

Calculations can be performed to determine:

-

The pKa of this compound: By calculating the free energy change of the deprotonation reaction in a solvated model.

-

The energy of the Highest Occupied Molecular Orbital (HOMO): A higher HOMO energy generally correlates with greater nucleophilicity.

-

The activation energy barrier for the reaction with a model electrophile. A lower activation energy indicates a more facile reaction and thus higher nucleophilicity.

These computational approaches can provide valuable estimates and guide experimental design.

Conclusion

2-Methoxyethanethiolate is a promising nucleophile for applications in organic synthesis and medicinal chemistry. While direct experimental data on its reactivity is currently lacking, this guide provides a robust framework for its characterization based on established principles of thiolate chemistry. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to determine the pKa and reaction kinetics of 2-methoxyethanethiolate, thereby enabling its informed and effective use in the development of novel molecules and materials. The elucidation of this data will be a valuable contribution to the field of physical organic chemistry and will undoubtedly facilitate new synthetic innovations.

References

A Technical Guide to the Safe Handling, Storage, and Use of 2-Methoxyethanethiol

Introduction: 2-Methoxyethanethiol (CAS No. 10494-75-4) is a thiol compound utilized in various research and development applications.[1][2] Due to its hazardous properties, including flammability and toxicity, a comprehensive understanding and strict adherence to safety protocols are imperative for all personnel, including researchers, scientists, and drug development professionals who may handle this chemical. This guide provides in-depth information on its hazards, safe handling procedures, proper storage, and emergency response to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance presenting multiple risks. It is a flammable liquid and vapor, toxic if swallowed, harmful if inhaled, and causes skin and eye irritation.[3][4] It may also cause respiratory irritation.[3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Flammable Liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor[3] |

| Acute Toxicity, Oral (Category 3) | ☠️ | Danger | H301: Toxic if swallowed[3] |

| Acute Toxicity, Inhalation (Category 4) | ❗ | Warning | H332: Harmful if inhaled[3][4] |

| Skin Corrosion/Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | ❗ | Warning | H335: May cause respiratory irritation[3][4] |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈OS[2][3] |

| Molecular Weight | 92.16 g/mol [2][3] |

| Appearance | Colorless Liquid |

| Boiling Point | 108.5 °C at 760 mmHg[1][2] |

| Flash Point | 19.4 °C[1][2] |

| Density | 0.935 g/cm³[1][2] |

| Vapor Pressure | 30.3 mmHg at 25°C[1][2] |

| CAS Number | 10494-75-4[2] |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are critical to minimize exposure and prevent accidents. All work with this compound must be conducted with appropriate engineering controls and personal protective equipment.

General Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure adequate ventilation is always available.[6] An eyewash station and safety shower must be readily accessible.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use only non-sparking tools and explosion-proof electrical equipment.[6][8]

-

Static Discharge: Ground and bond containers and receiving equipment when transferring material to prevent static electricity discharge.[6][8]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][6] Wash hands and any exposed skin thoroughly after handling.[4][6]

Caption: Safe Handling Workflow for this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

|---|---|---|---|---|

| Routine Handling & Transfer | Chemical safety goggles or face shield.[5] | Nitrile or neoprene gloves (double-gloving recommended).[5] | Chemical-resistant lab coat.[5] | Work in a certified chemical fume hood.[5] If ventilation is inadequate, use a suitable respirator.[9] |

| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on spill size.[10] |

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[6] The container must be kept tightly closed.[6][7]

-

Location: Store in a dedicated and grounded flammable liquids storage cabinet.[5] The storage area should be locked up or accessible only to qualified or authorized personnel.[6][7]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[11]

Emergency Procedures

Rapid and correct response to emergencies such as spills, fires, or personnel exposure is critical.

First Aid Measures

Immediate action is required in case of exposure. Always seek medical attention following any exposure.[6][9]

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[6][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[6][12] Immediately call a POISON CENTER or doctor.[6] |

| Skin Contact | Immediately take off all contaminated clothing.[6] Rinse the affected skin with copious amounts of water for at least 15 minutes.[5][9] Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] If the person is conscious, give two glasses of water to drink.[6][7] Seek immediate medical attention and call a POISON CENTER.[6][7] |

Caption: First Aid Workflow for this compound Exposure.

Firefighting Measures

This material is flammable and its vapors may form explosive mixtures with air.[13][14]

Table 5: Firefighting Guidance for this compound

| Aspect | Guideline |

|---|---|

| Suitable Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam.[6][15] Carbon dioxide (CO₂) may also be used.[15] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire.[13][15] |

| Specific Hazards from Combustion | Hazardous combustion products can include toxic fumes of carbon monoxide (CO) and carbon dioxide (CO₂).[13][15] Containers may explode when heated.[13] |

| Protective Equipment for Firefighters | Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[13][15] |

Accidental Release Measures

Immediate action must be taken to contain and clean up spills to prevent environmental contamination and personnel exposure.

-

Small Spills (within a fume hood):

-

Alert personnel in the immediate area.[5]

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[5]

-

Collect the absorbent material and contaminated soil into a sealed, labeled container for hazardous waste disposal.[5]

-

Clean the spill area with soap and water.[5]

-

-

Large Spills (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.[5] Activate the fire alarm if necessary.

-

Close laboratory doors to contain vapors.[5]

-

Prevent the spill from entering drains or waterways.[7]

-

Contact the institution's Environmental Health and Safety (EHS) or emergency response team.[5]

-

Do not re-enter the area until it has been cleared by trained personnel.[5]

-

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[5] Disposal must be carried out in accordance with all applicable institutional, local, state, and federal regulations.[5][6] Contact your institution's EHS department for specific procedures regarding collection and disposal.[5]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | CAS#:10494-75-4 | Chemsrc [chemsrc.com]

- 3. This compound | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10494-75-4 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. medline.com [medline.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.nl [fishersci.nl]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. SECTION 5: Firefighting measures - Labster [theory.labster.com]

An In-depth Technical Guide to 2-Methoxyethanethiol

This guide provides a comprehensive overview of 2-Methoxyethanethiol, a thiol compound with applications in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information.

Chemical Identity

This compound is an organic compound containing both a methoxy and a thiol functional group. Its unique structure makes it a valuable reagent in organic synthesis and materials science.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number | 10494-75-4 [1][2][3][4] |

| IUPAC Name | This compound[3] |

| Synonyms | 2-methoxyethane-1-thiol[1][4][5] |

| Ethanethiol, 2-methoxy-[1][3][6] | |

| 2-methoxyethyl mercaptan[1][3] | |

| 2-MERCAPTOETHYL METHYL ETHER[1] | |

| O-METHYLMERCAPTOETHANOL[1] | |

| 1-Mercapto-2-methoxyethane[6] | |

| 2-Methoxy-1-ethanethiol[6] | |

| Me-PEG-SH[6] | |

| European Community (EC) Number | 234-021-3[1][3] |

| UNII | 95GL0I9Q62[1][3] |

| Molecular Formula | C3H8OS[1][2][3] |

| Molecular Weight | 92.16 g/mol [1][3] |

| InChIKey | VHXDADVHQVXSKC-UHFFFAOYSA-N[1][3] |

| SMILES | COCCS[1] |

Experimental Protocols & Signaling Pathways

Further research is required to provide detailed experimental protocols and relevant signaling pathway diagrams where this compound is involved. Due to the specific and technical nature of such information, a targeted search for its applications in drug development and related experimental contexts will be conducted in the subsequent steps.

Logical Relationship Diagram

The following diagram illustrates the logical flow for identifying the key characteristics of this compound, which forms the basis of this guide.

Caption: Identification workflow for this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:10494-75-4 | Chemsrc [chemsrc.com]

- 5. 2-methoxyethane-1-thiol | 10494-75-4 [sigmaaldrich.com]

- 6. This compound | 10494-75-4 [amp.chemicalbook.com]

2-Methoxyethanethiol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxyethanethiol (C₃H₈OS) is a bifunctional molecule featuring a reactive thiol (-SH) group and a methoxy (-OCH₃) ether group. This unique combination of functionalities makes it a promising, yet underexplored, building block in various scientific and biomedical research areas. The thiol group offers a strong anchoring point to noble metal surfaces and a reactive handle for covalent modification, while the methoxy group can influence solubility and intermolecular interactions. This technical guide provides an in-depth overview of the potential research applications of this compound, including detailed hypothetical experimental protocols and conceptual workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for designing and executing experiments involving this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₈OS | [1][2] |

| Molecular Weight | 92.16 g/mol | [1][2] |

| CAS Number | 10494-75-4 | [1][3][4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-methoxyethyl mercaptan, 2-methoxyethane-1-thiol | [1][2] |

| Boiling Point | 108.5 °C at 760 mmHg | [1] |

| Density | 0.935 g/cm³ | [1] |

| Flash Point | 19.4 °C | [1] |

| Vapor Pressure | 30.3 mmHg at 25 °C | [1] |

Potential Research Applications

While specific literature on the applications of this compound is limited, its structure suggests its utility in several cutting-edge research domains. The following sections outline potential applications based on the known reactivity of thiols and the physicochemical properties imparted by the methoxy group.

Nanoparticle Functionalization for Drug Delivery and Imaging

The strong affinity of sulfur for gold and other noble metals makes thiols excellent ligands for functionalizing nanoparticles.[1][5] this compound can be used to create a hydrophilic and biocompatible coating on nanoparticles, which can improve their stability in biological media and reduce non-specific protein adsorption. The methoxy group may enhance aqueous solubility and influence the pharmacokinetic profile of the nanoparticles.

Potential Advantages:

-

Biocompatibility: The methoxyethyl group can contribute to a more "stealthy" nanoparticle surface, potentially reducing immunogenicity.

-

Controlled Drug Release: The thiol can be used as an attachment point for drug molecules via disulfide bonds, which are cleavable in the reducing environment of the cell, allowing for targeted drug release.[6]

-

Theranostics: Co-functionalization with imaging agents and therapeutic payloads could enable the development of theranostic nanoparticles for simultaneous diagnosis and therapy.

Hypothetical Experimental Protocol: Synthesis of this compound-Coated Gold Nanoparticles

Objective: To synthesize gold nanoparticles (AuNPs) functionalized with this compound for improved stability and biocompatibility.

Materials:

-

Tetrachloroauric acid (HAuCl₄)

-

Sodium borohydride (NaBH₄)

-

This compound

-

Deionized water

-

Methanol

Procedure:

-

Gold Nanoparticle Synthesis:

-

Prepare a 100 mL aqueous solution of 0.25 mM HAuCl₄.

-

While stirring vigorously, rapidly inject 1 mL of freshly prepared, ice-cold 100 mM NaBH₄.

-

The solution should turn from yellow to ruby red, indicating the formation of AuNPs.

-

Continue stirring for 15 minutes.

-

-

Surface Functionalization:

-

Prepare a 10 mM solution of this compound in methanol.

-

Add 1 mL of the this compound solution to the AuNP suspension.

-

Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.

-

-

Purification:

-

Centrifuge the functionalized AuNP solution at 12,000 rpm for 30 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps three times to remove excess unbound thiol.

-

-

Characterization:

-

Characterize the size and morphology of the functionalized AuNPs using Transmission Electron Microscopy (TEM).

-

Confirm the presence of the this compound coating using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).

-

Assess the stability of the functionalized AuNPs in various biological buffers and media.

-

Workflow for Nanoparticle Functionalization

Caption: Workflow for gold nanoparticle functionalization.

Formation of Self-Assembled Monolayers (SAMs) for Biosensing and Biomaterial Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a classic example of SAM formation. This compound can be used to create well-defined surfaces with controlled chemical and physical properties.

Potential Applications:

-

Biosensors: The thiol group provides a robust anchor to a gold sensor surface, while the methoxy terminus can resist non-specific protein fouling, improving the signal-to-noise ratio of the sensor.[7] The surface can be further modified to attach biorecognition elements.

-

Biomaterial Coatings: Coating medical implants with a this compound SAM could improve their biocompatibility and reduce the foreign body response.

-

Fundamental Surface Science: The formation and properties of this compound SAMs can be studied to understand the influence of the ether linkage on the packing and ordering of the monolayer.

Hypothetical Experimental Protocol: Formation of a this compound SAM on a Gold Surface

Objective: To form a self-assembled monolayer of this compound on a gold-coated silicon wafer for surface modification.

Materials:

-

Gold-coated silicon wafers

-

This compound

-

Anhydrous ethanol

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )

-

Nitrogen gas

Procedure:

-

Substrate Preparation:

-

Clean the gold-coated silicon wafers by sonicating in ethanol for 15 minutes.

-

Dry the wafers under a stream of nitrogen.

-

Immerse the wafers in piranha solution for 10 minutes to remove any organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafers thoroughly with deionized water and dry with nitrogen.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immediately immerse the cleaned gold substrates into the thiol solution.

-

Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen.

-

-

Characterization:

-

Measure the contact angle of water on the surface to assess its hydrophilicity.

-

Use ellipsometry to determine the thickness of the monolayer.

-

Analyze the chemical composition of the surface with XPS.

-

Characterize the surface morphology using Atomic Force Microscopy (AFM).

-

Logical Flow of SAM Formation and Characterization

Caption: Process for SAM formation and analysis.

Bioconjugation and Polymer Synthesis via Thiol-Ene "Click" Chemistry

The thiol group of this compound can participate in thiol-ene "click" reactions, which are highly efficient and specific reactions between a thiol and an alkene.[8][9] This provides a powerful tool for bioconjugation and the synthesis of novel polymers.

Potential Applications:

-

Protein Modification: this compound can be used to introduce a methoxyethyl group onto proteins that have been engineered to contain an alkene functionality. This can be used to modify the protein's solubility, stability, or pharmacokinetic properties.

-

Hydrogel Formation: Crosslinking of polymers containing alkene groups with dithiol versions of 2-methoxyethane structures can lead to the formation of biocompatible hydrogels for tissue engineering and drug delivery applications.[10]

-

Dendrimer Synthesis: The thiol-ene reaction can be used in a stepwise fashion to build well-defined dendrimers with a this compound-derived periphery.

Hypothetical Experimental Protocol: Thiol-Ene "Click" Modification of an Alkene-Containing Polymer

Objective: To functionalize a polymer containing pendant alkene groups with this compound via a photoinitiated thiol-ene reaction.

Materials:

-

Alkene-functionalized polymer (e.g., poly(allyl methacrylate))

-

This compound

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., tetrahydrofuran, THF)

-

UV lamp (365 nm)

Procedure:

-

Reaction Setup:

-

In a quartz reaction vessel, dissolve the alkene-functionalized polymer (1 equivalent of alkene groups) in THF.

-

Add this compound (1.2 equivalents).

-

Add the photoinitiator (0.05 equivalents).

-

Seal the vessel and purge with nitrogen for 15 minutes to remove oxygen, which can inhibit the radical reaction.

-

-

Photoreaction:

-

Irradiate the reaction mixture with a 365 nm UV lamp while stirring.

-

Monitor the progress of the reaction by taking aliquots and analyzing them with ¹H NMR spectroscopy (disappearance of alkene protons) or FTIR spectroscopy (disappearance of the C=C stretch).

-

Continue irradiation until the reaction is complete (typically 15-60 minutes).

-

-

Purification:

-

Precipitate the functionalized polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a minimal amount of THF and re-precipitate to ensure the removal of unreacted thiol and initiator.

-

Dry the purified polymer under vacuum.

-

-

Characterization:

-

Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy.

-

Analyze the molecular weight and polydispersity of the functionalized polymer using Gel Permeation Chromatography (GPC).

-

Signaling Pathway-Style Diagram of Thiol-Ene Reaction

Caption: Radical-mediated thiol-ene click reaction.

Conclusion

This compound represents a versatile chemical tool with significant untapped potential in various research fields, particularly in drug development, materials science, and biotechnology. Its dual functionality allows for the creation of novel materials and conjugates with tailored properties. The hypothetical protocols and conceptual diagrams provided in this guide are intended to serve as a starting point for researchers to explore the exciting possibilities that this compound offers. Further experimental validation is necessary to fully elucidate the performance and advantages of this compound in these applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Stability and Degradation of 2-Methoxyethanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Methoxyethanethiol. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the well-established chemistry of thiols and ethers, as well as stability studies of structurally analogous compounds such as 2-ethoxyethanethiol and 2-methoxyethanol. The primary degradation route for this compound is anticipated to be the oxidation of its thiol group. This document outlines potential degradation pathways including oxidation, thermal decomposition, and hydrolysis, and provides adaptable experimental protocols for stability assessment. All quantitative data is presented in structured tables, and logical workflows and degradation pathways are illustrated with diagrams.

Introduction

This compound (C₃H₈OS) is a bifunctional organic molecule featuring both a thiol (-SH) and an ether (-O-) functional group.[1] This structure imparts a unique combination of reactivity and physical properties, making it a molecule of interest in various chemical and pharmaceutical contexts. The nucleophilic thiol group is a key site for chemical reactions, while the methoxyethyl moiety influences its solubility and potential for hydrogen bonding.

Understanding the stability and degradation of this compound is critical for its application in research and drug development, ensuring the integrity of the compound in storage, formulation, and experimental use. This guide aims to provide a thorough understanding of its stability profile, drawing upon existing knowledge of related compounds to predict its behavior.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₈OS | [1] |

| Molecular Weight | 92.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methoxyethyl mercaptan, 2-Mercaptoethyl methyl ether | [1] |

| CAS Number | 10494-75-4 | [1] |

| Boiling Point | 108.5 °C at 760 mmHg | LookChem |

| Flash Point | 19.4 °C | LookChem |

| Density | 0.935 g/cm³ | LookChem |

Degradation Pathways

The degradation of this compound can be predicted based on the reactivity of its constituent functional groups. The thiol group is susceptible to oxidation, while the ether linkage is generally more stable but can be cleaved under harsh conditions. Thermal stress can lead to the cleavage of the weaker bonds within the molecule.

Oxidative Degradation

Oxidation is the most probable degradation pathway for this compound under typical storage and handling conditions. The thiol group is readily oxidized, especially in the presence of oxygen, metal ions, or other oxidizing agents.[2]

The initial step is the oxidation to a disulfide, bis(2-methoxyethyl) disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[2]

Thermal Degradation

Potential unimolecular decomposition pathways include:

-

C-S Bond Cleavage: Leading to the formation of a 2-methoxyethyl radical and a sulfhydryl radical.

-

C-C Bond Cleavage: Resulting in a methoxymethyl radical and a thiomethyl radical.

-

C-O Bond Cleavage: This is generally a stronger bond and would require higher temperatures for cleavage.[3]

Hydrolytic Degradation

The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. Cleavage of the ether bond typically requires strong acidic or basic conditions.[2] The thiol group does not undergo hydrolysis. Therefore, hydrolytic degradation is not considered a primary pathway under normal physiological or storage conditions.

Photodegradation

Specific studies on the photodegradation of this compound have not been identified. However, thiols can be susceptible to photolysis, which may lead to the formation of radicals and subsequent degradation products. It is advisable to protect solutions of this compound from light, particularly UV light, to minimize the risk of photodegradation.[2]

Stability and Handling Recommendations